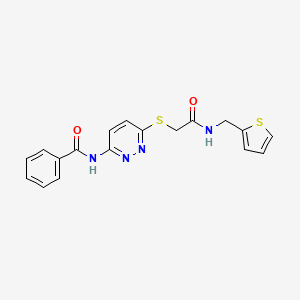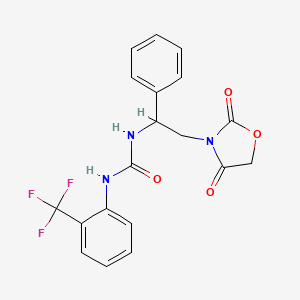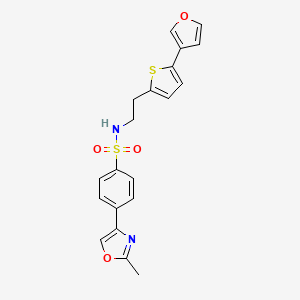![molecular formula C24H26F2N4O3S B3016924 2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 863558-95-6](/img/structure/B3016924.png)
2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as piperazine, methoxyphenyl, and benzenesulfonamide moieties. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and functionalities that can be used to infer properties and synthesis approaches for the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of a benzenesulfonamide moiety as a key functional group. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves the creation of a benzenesulfonamide linked to a pyrimidine group . Similarly, the synthesis of fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties utilizes superacid HF/SbF5 chemistry . These methods suggest that the synthesis of this compound would also involve strategic steps to incorporate the benzenesulfonamide group into the molecule, possibly through a multi-step reaction involving superacid chemistry for the introduction of fluorine atoms.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of aromatic rings and heterocyclic components that can engage in various intermolecular interactions. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π–π interactions and hydrogen bonding, contributing to a three-dimensional network . These interactions are crucial for the stability and packing of the molecules in the solid state. The compound , with its piperazine and pyridine rings, would also be expected to exhibit similar interactions, potentially leading to a complex and stable crystal structure.
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives can be influenced by the presence of substituents on the aromatic ring and the nature of the attached heterocycles. The fluorinated pyrrolidines and piperidines study indicates that the introduction of fluorine atoms and the incorporation of tertiary benzenesulfonamide moieties can lead to selective inhibition of certain enzymes, such as human carbonic anhydrase II . This suggests that the compound may also interact selectively with biological targets, depending on the orientation and electronic effects of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. The presence of fluorine atoms typically increases the lipophilicity and could affect the acidity of the sulfonamide group. The piperazine ring, known for its basicity, along with the methoxyphenyl group, could influence the solubility and overall polarity of the molecule. While the specific properties of this compound are not detailed in the provided papers, the properties of similar compounds suggest that it would exhibit a balance of hydrophilic and lipophilic characteristics, potentially making it a candidate for biological activity studies .
Applications De Recherche Scientifique
Cognitive Enhancing Properties
SB-399885, a compound structurally related to the one , has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It has shown potential in reversing age-dependent deficits in water maze spatial learning and improving recall tasks in aged rats, suggesting its therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activity
Derivatives of benzenesulfonamides, including those incorporating 1,3,5-triazine moieties, have been explored for their antimicrobial activity. Compounds synthesized from these derivatives have exhibited significant activity against various microbial strains, indicating their potential as antimicrobial agents (Desai et al., 2016).
Corrosion Inhibition
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on the corrosion of iron. These studies, conducted through quantum chemical calculations and molecular dynamics simulations, suggest the potential application of these compounds in protecting metals against corrosion (Kaya et al., 2016).
Propriétés
IUPAC Name |
2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N4O3S/c1-33-23-7-3-2-6-21(23)29-11-13-30(14-12-29)22(18-5-4-10-27-16-18)17-28-34(31,32)24-15-19(25)8-9-20(24)26/h2-10,15-16,22,28H,11-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIVGONQQLNLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


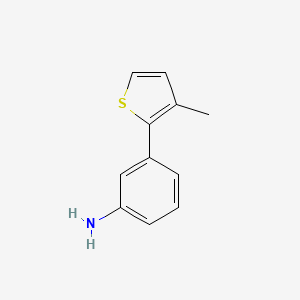
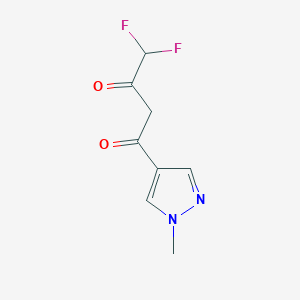

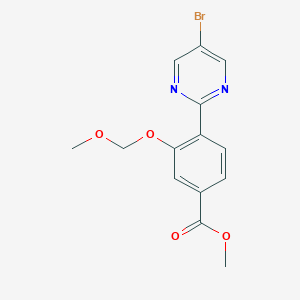
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)
![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)
